beta-D-Glucopyranoside, 2-methoxy-4-(2-nitroethenyl)phenyl
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Overview
Description
beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl: is a chemical compound with the empirical formula C15H19NO9 and a molecular weight of 357.31 g/mol . This compound is known for its chromogenic properties and is often used as a substrate in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl typically involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with beta-D-glucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: 2-amino-4-(2-nitroethenyl)phenyl beta-D-glucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in drug development as a model compound for studying glycosidase inhibitors .
Industry:
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl involves its interaction with beta-glucosidase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases a chromogenic product that can be quantitatively measured. This interaction is crucial for studying enzyme kinetics and inhibition .
Comparison with Similar Compounds
- 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-galactopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
Uniqueness: beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl is unique due to its specific chromogenic properties and its ability to act as a substrate for beta-glucosidase enzymes. This makes it particularly valuable in biochemical assays where precise detection and quantification of enzyme activity are required .
Properties
Molecular Formula |
C15H19NO9 |
---|---|
Molecular Weight |
357.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
VLHYYNTWHBRKNT-HTTKMGQHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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